N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
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Description
The compound is a complex organic molecule that includes a bicyclic structure (azabicyclo[3.2.1]octane), a sulfonyl group (methylsulfonyl), and an indole group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a bicyclic structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds undergo reactions such as solvolysis and deamination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Synthesis Methodologies
The development of complex molecules often involves innovative synthesis strategies. For instance, the work by Flynn, Zabrowski, and Nosal (1992) introduced a method involving methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate reacting with N-BOC-allylamine to produce substituted 3-azabicyclo-[3.3.0]octanes through an iodine atom-transfer annulation followed by an ionic cyclization. This process highlights the creative approaches to synthesizing molecules with structural similarities to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, focusing on efficient conversions and the ability to introduce functional groups for further chemical elaboration (Flynn, Zabrowski, & Nosal, 1992).
Bioisosteres and Molecular Elaboration
N-Acylsulfonamides, as described by Schembri, Eriksson, and Odell (2019), serve as important bioisosteres of carboxylic acids, enhancing molecular elaboration and hydrogen bonding capabilities. The palladium(0)-catalyzed synthesis of N-acylsulfonamides through carbonylative coupling of sulfonyl azides with electron-rich heterocycles provides a direct route to these compounds. This method underlines the relevance of such strategies in the synthesis of molecules like N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, especially for potential biological applications (Schembri, Eriksson, & Odell, 2019).
Conformational Analysis and Derivatives
The conformational analysis of related compounds provides insight into their potential biological activity. Yang, Zhu, Niu, Chen, and Lu (2008) studied the conformation of (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which shares structural features with N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide. Their analysis highlights the impact of molecular conformation on biological properties and the potential for designing molecules with desired activities (Yang, Zhu, Niu, Chen, & Lu, 2008).
Novel Cyclization Reactions
Lu, Luo, Peng, Jiang, Lei, and Yin (2019) reported on the synthesis of novel polycyclic sulfonyl indolines via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions. This innovative approach, which involves forming multiple bonds in a single step, could be applied to the synthesis of complex molecules like N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, offering new pathways for constructing densely functionalized scaffolds (Lu, Luo, Peng, Jiang, Lei, & Yin, 2019).
properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)20-14-3-4-15(20)10-13(9-14)19-17(21)12-2-5-16-11(8-12)6-7-18-16/h2,5-8,13-15,18H,3-4,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECHGJGHXXPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide |
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